molecular formula C16H21ClN2O4 B7051318 N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide

Cat. No.: B7051318
M. Wt: 340.80 g/mol
InChI Key: QKRPKNXHKYJJDK-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a carboxamide group, and a substituted phenyl ring

Properties

IUPAC Name

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-3-23-15-12(17)6-10(7-13(15)22-2)9-19-16(21)11-4-5-18-14(20)8-11/h6-7,11H,3-5,8-9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRPKNXHKYJJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNC(=O)C2CCNC(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Substitution on the Phenyl Ring: The phenyl ring is substituted with chloro, ethoxy, and methoxy groups. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents, ethylating agents, and methoxylating agents.

    Coupling Reaction: The substituted phenyl ring is then coupled with the piperidine ring through a nucleophilic substitution reaction, forming the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of substituted piperidine derivatives on biological systems. It may serve as a lead compound in the development of new drugs or as a tool in biochemical assays.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in areas such as pain management or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with receptors or enzymes, modulating their activity. The piperidine ring might interact with neurotransmitter receptors, while the substituted phenyl ring could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide
  • N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide
  • N-[(3-chloro-4-ethoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide

Uniqueness

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide is unique due to the specific combination of substituents on the phenyl ring. This combination can influence its chemical reactivity and biological activity, potentially offering advantages in terms of selectivity and potency compared to similar compounds.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.

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